2-(Diallylamino)isonicotinic acid
Overview
Description
2-(Diallylamino)isonicotinic acid is an organic compound with the molecular formula C12H14N2O2. It is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. The compound is characterized by the presence of a diallylamino group attached to the isonicotinic acid framework. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diallylamino)isonicotinic acid typically involves the reaction of isonicotinic acid with diallylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Isonicotinic acid and diallylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol. The mixture is heated to a temperature range of 60-80°C and stirred for several hours.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using recrystallization techniques
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Diallylamino)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The diallylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the diallylamino group under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives.
Scientific Research Applications
2-(Diallylamino)isonicotinic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Diallylamino)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various biological pathways. The diallylamino group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A pyridine carboxylic acid with similar structural features but lacking the diallylamino group.
Nicotinic Acid: Another pyridine carboxylic acid with the carboxyl group at a different position.
Picolinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
Uniqueness
2-(Diallylamino)isonicotinic acid is unique due to the presence of the diallylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-[bis(prop-2-enyl)amino]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-7-14(8-4-2)11-9-10(12(15)16)5-6-13-11/h3-6,9H,1-2,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKGNYROUPULOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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